molecular formula C12H9ClFNO2 B1300506 Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate CAS No. 77779-49-8

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

Cat. No. B1300506
CAS RN: 77779-49-8
M. Wt: 253.65 g/mol
InChI Key: PPHSOQWURBALSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolone derivatives often involves multistep reactions. For instance, a series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were prepared through a multistep synthesis, with a key step being the formation of the C-7 fatty amide derivative . Another study reports the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using a Gould-Jacobs reaction catalyzed by aluminium metal under microwave-assistance, achieving a high yield of 94.2% . These syntheses involve various reagents and conditions, such as the use of sodium azide, zinc, ammonium chloride, and chlorotrimethylsilane (TMSCl) .

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by the presence of halogen atoms, such as chlorine and fluorine, which can significantly influence the chemical properties and biological activity of these compounds. An NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provided insights into the chemical shifts and coupling constants of these molecules, which are crucial for understanding their molecular structure .

Chemical Reactions Analysis

Quinolone derivatives undergo various chemical reactions that are essential for their synthesis and modification. For example, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate involved a Friedländer reaction followed by Williamson ether synthesis and in situ ester hydrolysis to obtain the desired products . Another study described the preparation of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate through chemical reduction and subsequent nucleophilic addition and cyclocondensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives, such as melting points and solubility, are influenced by their molecular structure. These properties are important for the application of these compounds as antibacterial agents. For instance, the compound with hexanoic acid-based fatty amide showed excellent anti-biofilm activity and significant antibacterial activity against Staphylococcus aureus . The antibacterial activity of various 7-substituted quinolone derivatives was also evaluated, with some showing promising results against both Gram-positive and Gram-negative organisms .

Scientific Research Applications

Synthesis and Catalysis

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate has been synthesized through various methods, including microwave-assisted reactions. A study by Song Bao-an (2012) described the synthesis of a closely related compound, Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, using aluminium metal as a catalyst under microwave conditions, achieving a 94.2% yield. This highlights the compound's relevance in organic synthesis and catalysis research (Song Bao-an, 2012).

NMR Spectroscopy Studies

In the field of spectroscopy, particularly NMR (Nuclear Magnetic Resonance), derivatives of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate have been extensively studied. Podányi et al. (1996) synthesized and recorded the 1H, 13C, and 19F NMR spectra of Ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate and its halo derivatives, providing valuable data for understanding the electronic structure and properties of these compounds (Podányi et al., 1996).

Chemical Transformations

The compound has also been a subject in studies focusing on chemical transformations. For instance, Guo Hui (1991) explored the conversion of Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate into other derivatives, shedding light on its reactivity and potential as a synthetic intermediate (Guo Hui, 1991).

Antibacterial Studies

While avoiding specifics on drug use and side effects, it's notable that quinolone derivatives, including compounds structurally related to Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate, have been studied for their antibacterial properties. Koga et al. (1980) synthesized and evaluated the antibacterial activity of various 1,4-dihydro-4-oxoquinoline-3-carboxylic acids, a class to which Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate belongs. This research contributes to the understanding of structure-activity relationships in antibacterial agents (Koga et al., 1980).

Safety And Hazards

The compound is classified as an Eye Irritant 2 according to the GHS classification system . The associated hazard statement is H319, indicating that it causes serious eye irritation . The recommended precautionary statements are P305 + P351 + P338, suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHSOQWURBALSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363155
Record name ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

CAS RN

77779-49-8
Record name ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared following the procedure described in Step 2 for the synthesis of 3a using 2b instead of 2a. 1H NMR (CDCl3) δ (ppm): 1.47 (3H, t, J=7.08 Hz), 4.51 (2H, q, J=7.08 Hz), 7.63 (1H, m), 8.02 (1H, dd, J=9.52, 2.68 Hz), 8.15 (1H, dd, J=9.27, 5.37 Hz), 9.15 (1H, s). m/z 254.6 (MH+).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The starting material for the latter is prepared as follows: The mixture of 28.9 g of ethyl 6-fluoro-4-hydroxy-quinolin-3-carboxylate [J.A.C.S., 69, 371 (1947)] and 240 ml of phosphorus oxychloride is refluxed under nitrogen for 3 hours. After cooling to room temperature, the solution is evaporated and the residue treated with ice-water and chloroform. The organic layer is dried and evaporated. The residue is taken up in aqueous sodium bicarbonate and diethyl ether, the ethereal layer is dried and evaporated, to yield the ethyl 4-chloro-6-fluoroquinolin-3-carboxylate melting at 55°-57°.
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Synthesis routes and methods IV

Procedure details

A mixture of 6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (4.4 g, 18.7 mmol) in thionyl chloride (50 mL) was heated at reflux for 3 hours (at 30 min. mixture changed to a clear solution). The resultant solution was cooled to room temperature, and the excess thionyl chloride was evaporated in vacuo. The residue was added to ammonium hydroxide on ice (note: highly exothermic). Let resultant mixture stir for 15 minutes, and the product was collected by filtration and washed generously with water. The solid was purified by flash chromatography, on silica gel, eluted with a gradient of ethyl acetate (0% to 30%) in heptane, to give the product, 4.24 g (89%) as a colorless solid. MS: m/z 253.8 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Medapi, P Suryadevara, J Renuka, JP Sridevi… - European journal of …, 2015 - Elsevier
Mycobacterial DNA gyrase B subunit has been identified to be one of the potentially underexploited drug targets in the field of antitubercular drug discovery. In the present study, we …
Number of citations: 48 www.sciencedirect.com
A Hickey, J Merz, HH Al Mamari… - The Journal of …, 2022 - ACS Publications
The Ir-catalyzed C–H borylation of fluoroquinolines has been realized. The quinoline boronic ester formed undergoes a range of important transformations of relevance to medicinal …
Number of citations: 4 pubs.acs.org
M Cherevatenko - 2017 - Dissertation, Rostock, Universität …
Number of citations: 0

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